Trichostatin C
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Overview
Description
Trichostatin C is a naturally occurring compound derived from the fermentation of Streptomyces species. It is a potent inhibitor of histone deacetylase, an enzyme involved in the regulation of gene expression through chromatin remodeling. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichostatin C can be synthesized through a series of chemical reactions starting from readily available precursors. The synthesis typically involves the formation of a heptadienamide backbone, followed by the introduction of a dimethylamino group and a glucopyranosyl moiety. The key steps include:
- Formation of the heptadienamide backbone through a series of condensation reactions.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Glycosylation to attach the glucopyranosyl moiety.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species, specifically Streptomyces sp. CPCC 203909. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Trichostatin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine and glucopyranosyl donors are employed.
Major Products Formed:
- Oxidized derivatives with altered biological activity.
- Reduced forms with potential changes in pharmacokinetics.
- Substituted analogs with varying therapeutic potentials .
Scientific Research Applications
Trichostatin C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study histone deacetylase inhibition and its effects on chromatin structure.
Biology: Investigated for its role in gene expression regulation and epigenetic modifications.
Industry: Utilized in the development of novel therapeutic agents and as a lead compound for drug discovery.
Mechanism of Action
Trichostatin C exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histones. This results in an open chromatin structure, allowing for increased gene transcription. The compound targets specific molecular pathways, including the up-regulation of transcription factors such as forkhead box class O1 (FoxO1) and proapoptotic proteins like Bim and p21. Additionally, this compound reduces the expression of the tyrosine kinase receptor Axl, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Trichostatin C is structurally and functionally similar to other histone deacetylase inhibitors, such as:
Trichostatin A: Another potent histone deacetylase inhibitor with similar anti-cancer properties.
Trichostatic Acid: A derivative with modified biological activity.
JBIR-111: A related compound with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for potent histone deacetylase inhibition and synergistic effects when combined with DNA methyltransferase inhibitors. This makes it a promising candidate for combination therapies in cancer treatment .
Properties
Molecular Formula |
C23H32N2O8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14?,17-,20-,21+,22-,23+/m1/s1 |
InChI Key |
YECWTLGLNDDPGE-HWFDHBITSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Synonyms |
7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide trichostatin C |
Origin of Product |
United States |
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